Product packaging for Hexahydropyridazine-3-carboxylic acid(Cat. No.:CAS No. 32750-52-0)

Hexahydropyridazine-3-carboxylic acid

Cat. No.: B1224358
CAS No.: 32750-52-0
M. Wt: 130.15 g/mol
InChI Key: BZIBRGSBQKLEDC-UHFFFAOYSA-N
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Description

Hexahydropyridazine-3-carboxylic acid, with the CAS number 32750-52-0 and molecular formula C 5 H 10 N 2 O 2 , is a saturated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound, also known commercially as piperazic acid, features a six-membered ring containing two nitrogen atoms and a carboxylic acid functional group, making it a valuable scaffold for constructing more complex molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest in medicinal chemistry. Analogs and related pyridine-carboxylic acid isomers are prevalent in FDA-approved drugs and are extensively researched for their potential as enzyme inhibitors, with applications in developing therapies for conditions such as infections, cancer, and central nervous system disorders . The carboxylic acid group allows for further chemical derivatization or can participate in metal coordination and hydrogen bonding with biological targets, which is a key feature in the design of many potent therapeutic agents . Researchers value this compound for its potential in exploring new structure-activity relationships (SAR) and as a key intermediate in the synthesis of pharmacologically active molecules . Please note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Handle with care, referring to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B1224358 Hexahydropyridazine-3-carboxylic acid CAS No. 32750-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIBRGSBQKLEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954403
Record name 1,2-Diazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32750-52-0
Record name Piperazic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032750520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hexahydropyridazine 3 Carboxylic Acid and Its Derivatives

Strategies for Asymmetric Synthesis of Enantiopure Hexahydropyridazine-3-carboxylic Acid

The creation of enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals and as chiral building blocks. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is achieved through several key strategies. numberanalytics.comnumberanalytics.com These approaches utilize a source of chirality to influence the stereochemical outcome of the reaction, leading to the desired enantiomerically enriched product. numberanalytics.comwikipedia.org

Chiral Substrate Approaches

In a chiral substrate approach, the synthesis begins with a starting material that is already enantiomerically pure. This inherent chirality in the substrate directs the stereochemical course of subsequent reactions, leading to the formation of a specific stereoisomer of the product. The synthesis of enantiopure 1,2,3-triazolylidene-type mesoionic carbenes, for instance, has been achieved starting from the chiral pool chemical L-malic acid. rsc.org This strategy can be applied to the synthesis of complex heterocyclic structures where the stereocenters of the starting material dictate the final configuration of the product. rsc.orgmdpi.com For example, using an optically pure substrate with an α-phenylethyl N-protection has been shown to yield a single isomer of an aziridine (B145994) derivative. mdpi.com

Chiral Catalyst Approaches

Chiral catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is central to modern asymmetric synthesis. researchgate.net The catalyst, whether a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment for the reaction, influencing the transition state energies to favor one enantiomeric pathway. snnu.edu.cn

L-proline, a naturally occurring chiral amino acid, is a highly effective organocatalyst for various asymmetric transformations. researchgate.nettcichemicals.com A notable application is in the synthesis of (S)-piperazic acid, a synonym for (S)-Hexahydropyridazine-3-carboxylic acid, via a one-pot sequence. researchgate.net This process begins with the proline-catalyzed asymmetric α-hydrazination of an aldehyde. The resulting product is then oxidized in situ to the corresponding carboxylic acid, which can subsequently be cyclized to form the hexahydropyridazine (B1330357) ring system. researchgate.net

Table 2: Proline-Catalyzed Synthesis of Piperazic Acid Precursor

Reactant 1 (Aldehyde) Reactant 2 (Hydrazine Source) Catalyst Key Steps Result Reference

Asymmetric hydrogenation is a powerful method for creating chiral centers by adding hydrogen across a double bond in the presence of a chiral catalyst. nih.gov This technique has been successfully applied to the synthesis of precursors for chiral carboxylic acids. nih.govlookchem.com

A highly efficient cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been developed. nih.gov This method demonstrates broad substrate scope and achieves high enantioselectivities. nih.govlookchem.com Notably, the asymmetric hydrogenation of N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid using a cobalt catalyst with a chiral diphosphine ligand yielded the corresponding (S)-N-Boc-hexahydropyridazine-3-carboxylic acid with an impressive 93% enantiomeric excess (ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been used to synthesize chiral cis-hexahydro-γ-carboline derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org

Table 3: Enantioselective Hydrogenation of a Tetrahydropyridine Derivative

Substrate Catalyst System Product Yield Enantiomeric Excess (ee) Reference

Electrophilic Hydrazination of Chiral Carboximide Enolates

The electrophilic hydrazination of chiral enolates is another effective strategy for the asymmetric synthesis of α-amino acid derivatives, which are precursors to cyclic structures like this compound. In this method, a chiral auxiliary, such as an oxazolidinone, is used to form a chiral N-acyl carboximide. wikipedia.org This imide is then deprotonated with a suitable base to form a chiral enolate. The enolate subsequently reacts with an electrophilic hydrazine (B178648) source (e.g., di-tert-butyl azodicarboxylate). The chiral auxiliary directs the approach of the hydrazine reagent, resulting in a highly diastereoselective reaction. Finally, the auxiliary is removed to yield the enantiomerically enriched α-hydrazino acid derivative.

Intramolecular SN2 Displacement Reactions

Intramolecular SN2 displacement reactions represent a powerful strategy for the stereoselective synthesis of cyclic compounds, including the hexahydropyridazine ring system. This approach typically involves a precursor molecule containing both a nucleophile and a leaving group, positioned to facilitate ring closure.

In the context of this compound synthesis, a common strategy involves the cyclization of a suitably derivatized open-chain precursor. For instance, a diaminopimelic acid derivative can be transformed into a linear precursor with a leaving group at one of the amino functionalities and a nucleophilic nitrogen at the other end. The intramolecular attack of the nucleophilic nitrogen displaces the leaving group, leading to the formation of the six-membered hexahydropyridazine ring. The stereochemistry of the starting material can be effectively transferred to the final cyclic product, making this a valuable method for obtaining enantiomerically pure hexahydropyridazine derivatives.

Ring Closure Methodologies for Hexahydropyridazine Systems

The formation of the hexahydropyridazine ring is a key step in the synthesis of this compound. Various ring closure methodologies have been developed to construct this heterocyclic system efficiently.

Cyclization of α-Hydrazino- and δ-Hydrazinopentanoates

The cyclization of α-hydrazino- and δ-hydrazinopentanoates is a direct and effective method for the synthesis of the hexahydropyridazine ring system. This approach relies on the formation of a hydrazine derivative of a five-carbon backbone, which can then undergo intramolecular cyclization to form the six-membered ring.

For example, starting from a suitable pentenoate ester, a conjugate addition of hydrazine can introduce the necessary nitrogen functionalities. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the hexahydropyridazine-3-carboxylate. The choice of starting materials and reaction conditions can influence the yield and stereochemical outcome of the cyclization. This method offers a convergent approach to the hexahydropyridazine core, starting from readily available precursors.

Protecting Group Strategies in this compound Synthesis

Application of tert-Butoxycarbonyl (Boc) Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.govnumberanalytics.com In the synthesis of this compound, the Boc group is frequently employed to protect one or both of the nitrogen atoms of the hydrazine moiety. vulcanchem.comachemblock.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk This protection strategy prevents unwanted side reactions at the nitrogen atoms during subsequent synthetic transformations, such as esterification or peptide coupling reactions. The Boc group's steric bulk can also influence the stereochemical outcome of certain reactions. vulcanchem.com

Table 1: Representative Conditions for Boc Protection

Reagents/ConditionsYield (%)Reference
Boc₂O, DMAP, THF, 0°C to RT75-85 vulcanchem.com
Boc₂O, Base, Water or Organic SolventHigh fishersci.co.uk
Boc₂O, Yttria-Zirconia CatalystExcellent semanticscholar.org

This table provides a summary of common conditions for the introduction of the Boc protecting group.

Application of Benzyloxycarbonyl (Cbz) Protecting Groups

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. numberanalytics.comwikipedia.org It is introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comwikipedia.org The Cbz group is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis. wikipedia.org

Table 2: Methods for Cbz Protection

ReagentConditionsReference
Benzyl Chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃, DIPEA) wikipedia.org
N-(Benzyloxycarbonyloxy)succinimideNeutral Conditions numberanalytics.com
Benzyl ChloroformateScandium Trifluoromethanesulfonate wikipedia.org

This table outlines various reagents and conditions for the introduction of the Cbz protecting group.

Selective Deprotection Techniques for Amine Functionalities

The ability to selectively remove protecting groups is paramount in multi-step organic synthesis. In the context of this compound derivatives bearing both Boc and Cbz groups, orthogonal deprotection strategies are essential.

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukchemistrysteps.com These conditions generally leave the Cbz group intact.

Conversely, the Cbz group is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that does not affect the Boc group. wikipedia.orgmissouri.edu This orthogonality allows for the sequential deprotection and functionalization of the two nitrogen atoms in the hexahydropyridazine ring, providing a versatile platform for the synthesis of a wide range of derivatives. nih.gov Alternative methods for Cbz deprotection include the use of strong acids like HBr in acetic acid. bachem.com Visible light-mediated debenzylation using DDQ has also been explored, though it can lead to partial cleavage of the Cbz group. mpg.de

Table 3: Common Deprotection Methods for Amine Protecting Groups

Protecting GroupReagents and ConditionsReference
tert-Butoxycarbonyl (Boc)Trifluoroacetic Acid (TFA), Dichloromethane fishersci.co.ukchemistrysteps.com
tert-Butoxycarbonyl (Boc)Hydrochloric Acid (HCl), Ethyl Acetate fishersci.co.uk
tert-Butoxycarbonyl (Boc)Oxalyl Chloride, Methanol nih.gov
Benzyloxycarbonyl (Cbz)H₂, Pd/C, Methanol or Ethyl Acetate wikipedia.orgmissouri.edu
Benzyloxycarbonyl (Cbz)HBr, Acetic Acid bachem.com

This table summarizes common methods for the selective removal of Boc and Cbz protecting groups.

Cascade and One-Pot Synthetic Procedures for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify operations, cascade and one-pot reactions have been developed for the synthesis of the hexahydropyridazine framework. These procedures combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and solvents.

A notable example is a novel and efficient manufacturing technology for (S)-1-benzyloxycarbonylthis compound, a key intermediate for the drug Cilazapril. researchgate.net This process involves a three-step synthesis where the first two steps are conducted in a single pot. researchgate.net This one-pot operation avoids intermediate purification and is followed by a unique selective removal of a protecting group in a cascade sequence. researchgate.net This approach has been successfully applied on a kilogram scale, demonstrating its efficiency and scalability. researchgate.net

Another strategy involves improving a two-step synthesis of hexahydropyridazine-3-phosphonic acid, an analog of the target compound, into a one-pot reaction. nih.gov The original method consisted of a hetero-Diels-Alder reaction followed by a Lewis acid-catalyzed phosphonylation; combining these into a single procedure significantly streamlines the synthesis. nih.gov Furthermore, certain patented processes for hexahydropyridazine-1,3-dicarboxylic acid derivatives proceed via an intermediate that is not isolated before subsequent treatment, effectively functioning as a one-pot procedure. google.com

Table 1: Examples of Efficient Synthetic Procedures

Product/Analog Synthetic Strategy Key Features Reference
(S)-1-Benzyloxycarbonylthis compound Cascade Course / One-Pot First two steps in one pot; no intermediate purification; scalable to kilogram quantities. researchgate.net
Hexahydropyridazine-3-phosphonic acid One-Pot Reaction Combines hetero-Diels-Alder and Lewis acid-catalyzed phosphonylation steps. nih.gov

Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes is essential for accessing diverse derivatives of this compound. Research focuses on creating new pathways that offer improved yields, stereoselectivity, and access to a wider range of functionalized molecules.

A significant process for preparing hexahydropyridazine-1,3-dicarboxylic acid derivatives involves the reaction of a 2,5-disubstituted carboxylic acid ester with a hydrazine-1,2-dicarboxylate ester. google.com This method is detailed in patent literature and outlines a specific set of conditions for achieving the desired transformation. google.com

The reaction is conducted in a ketone solvent and requires the presence of a base with a pK value above 8.5. google.com The initial reaction forms a hexahydropyridazine-1,2,3-tricarboxylic acid ester intermediate, which is not isolated. This intermediate is then treated within a basic aqueous medium to yield the final product. google.com The reaction temperature is typically maintained between 50°C and 100°C, with a preferred range of 55°C to 65°C, and the reaction duration is generally between 25 and 35 hours. google.com

Table 2: Reaction Parameters for Synthesis via 2,5-Disubstituted Carboxylic Acid Esters

Parameter Description Reference
Reactant 1 2,5-Disubstituted Carboxylic Acid Ester (e.g., 2,5-dihalogenopentanoate) google.com
Reactant 2 Hydrazine-1,2-dicarboxylate Ester google.com
Solvent Ketone google.com
Base pK > 8.5 google.com
Temperature 50°C - 100°C (55°C - 65°C preferred) google.com
Duration 25 - 35 hours google.com

| Key Feature | The intermediate hexahydropyridazine-1,2,3-tricarboxylic acid ester is not isolated. | google.com |

Hydrazone derivatives are versatile intermediates in organic synthesis and have been utilized in the preparation of various nitrogen-containing heterocycles. nih.govnih.gov Their reactivity allows for subsequent cyclization reactions to form ring systems like pyridazines.

One efficient route to 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters employs a three-step sequence that begins with hydrazone formation. researchgate.net In this method, α-ketoesters are first reacted to form a hydrazone. This is followed by acylation with ethyl malonyl chloride and a subsequent intramolecular Dieckmann cyclization to furnish the final pyridazinone product. researchgate.net Hydrazide-hydrazones, formed from the reaction of hydrazides with carbonyl compounds, can also undergo a series of heterocyclization reactions to yield various heterocyclic products, demonstrating their utility as synthons. nih.govsemanticscholar.org For instance, hydrazide-hydrazone derivatives can react with reagents like phenylisothiocyanate, which, after heterocyclization with α-haloketones, can produce thiophene (B33073) derivatives, showcasing the broad applicability of these intermediates. semanticscholar.org

Scalable Processes for Industrial and Large-Scale Production

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient and high-yielding but also robust, cost-effective, and scalable. For this compound derivatives, which are valuable pharmaceutical intermediates, developing such processes is a key objective.

A prime example of a scalable process is the synthesis of (S)-1-benzyloxycarbonylthis compound, an important precursor for the ACE inhibitor Cilazapril. researchgate.net Researchers have developed a technology that has been proven on a kilogram scale. researchgate.net The efficiency of this process stems from conducting the initial two steps in a one-pot fashion, which eliminates the need for purifying the intermediate product. This is followed by a novel cascade reaction for the selective deprotection of a urethane (B1682113) group at the N2 position. researchgate.net This streamlined approach significantly enhances the practicality of the synthesis for large-scale manufacturing. researchgate.net

Patented industrial methods, such as the reaction between 2,5-disubstituted carboxylic acid esters and hydrazine-1,2-dicarboxylate esters, are inherently designed for scalability. google.com The detailed parameters and one-pot nature of the reaction facilitate its adaptation to larger production volumes required for pharmaceutical manufacturing. google.com

Table 3: Features of Scalable Synthesis Processes

Product Process Highlights Scale Significance Reference
(S)-1-Benzyloxycarbonylthis compound One-pot operation, cascade deprotection Kilogram scale Efficient manufacturing technology for a key intermediate of Cilazapril. researchgate.net

Medicinal Chemistry and Pharmacological Relevance of Hexahydropyridazine 3 Carboxylic Acid Scaffolds

Role as Key Intermediates in Pharmaceutical Synthesis

Hexahydropyridazine-3-carboxylic acid and its derivatives are highly valuable compounds that serve as crucial intermediates in the synthesis of pharmaceuticals. google.com Their utility is demonstrated in the preparation of complex chiral molecules and unusual amino acids. researchgate.net Synthetic strategies often involve the ring closure of precursors like α-hydrazino- or δ-hydrazinopentanoates, with the chiral center being established either from optically active glutamic acid or through enantioselective catalytic hydrogenation. researchgate.net

A notable and scalable manufacturing process has been developed for (S)-1-benzyloxycarbonyl-hexahydropyridazine-3-carboxylic acid, a key intermediate for the drug Cilazapril. researchgate.net This efficient, multi-step process can be conducted in a one-pot operation without the need for intermediate purifications, making it suitable for large-scale industrial production. researchgate.net The development of such optimized synthetic routes underscores the industrial importance of this scaffold in producing high-value pharmaceuticals. researchgate.netgoogle.com

Integration into Bioactive Natural Products and Drug Candidates

The this compound core is present in a variety of natural products and has been incorporated into numerous drug candidates, highlighting its biological relevance. researchgate.net

Cyclodepsipeptides are a class of natural products known for a wide array of biological activities, including potent antitumor effects. mdpi.comresearchgate.net These molecules, which contain both amino acid and hydroxy acid residues, often feature unusual amino acid building blocks like this compound. researchgate.netnih.gov The incorporation of this scaffold is critical to the biological activity of several of these compounds.

One prominent example is Zygosporamide, a cyclodepsipeptide that exhibits potent and selective cytotoxic activity against specific human cancer cell lines. nih.gov The synthesis and biological evaluation of Zygosporamide and its analogues have confirmed the importance of its unique structure for its antitumor properties. nih.gov The presence of the hexahydropyridazine (B1330357) moiety within such complex natural products makes it a target of significant interest for total synthesis campaigns and the development of novel anticancer agents. researchgate.netnih.gov

Examples of Bioactive Cyclodepsipeptides and Their Activity
Compound ClassSpecific ExampleReported Biological ActivityReference
CyclodepsipeptidesZygosporamidePotent and selective cytotoxicity against cancer cell lines (e.g., SF-268, RXF 393). nih.gov
Cyclic PentadepsipeptidesAvenamides A and BModerate cytotoxicity against human lung adenocarcinoma cell lines (A549, NCI-H1944) and antimicrobial activity. nih.gov

The most well-documented application of this compound as a synthetic intermediate is in the production of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. researchgate.netgoogle.com Cilazapril is a potent antihypertensive drug used for treating essential and resistant hypertension. google.com The synthesis of Cilazapril relies on (S)-1-benzyloxycarbonyl-hexahydropyridazine-3-carboxylic acid as a key starting material. researchgate.net Various patented synthetic routes describe the condensation of this key intermediate with other precursors to construct the final bicyclic structure of Cilazapril. google.com This role as a direct and indispensable precursor to a commercially successful ACE inhibitor firmly establishes the scaffold's pharmacological and industrial relevance. researchgate.netgoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives containing the this compound scaffold, SAR studies have been crucial in elucidating the structural requirements for therapeutic efficacy.

Biological Activity Spectrum of Derivatives

Derivatives incorporating the hexahydropyridazine ring system exhibit a wide range of biological activities, making this scaffold a "privileged structure" in drug discovery. researchgate.neteurekaselect.com

The pharmaceutical interest in this scaffold is broad, extending far beyond its role in ACE inhibitors. researchgate.net Fused heterocyclic systems derived from or related to the hexahydropyridazine core, such as pyridopyridazines, have demonstrated a remarkable diversity of pharmacological effects. researchgate.neteurekaselect.com These include antitumor, antibacterial, analgesic, and diuretic activities. eurekaselect.com Furthermore, certain derivatives have been identified as selective inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5), which are important targets for treating inflammatory diseases and erectile dysfunction, respectively. eurekaselect.com The general class of carboxylic acid derivatives has also been widely explored for anticancer and antimicrobial properties. sci-hub.se This broad spectrum of activity ensures that the this compound scaffold and its derivatives will remain an active area of research for the development of new therapeutic agents. researchgate.netresearchgate.net

Biological Activities of Heterocyclic Systems Containing or Related to the Hexahydropyridazine Scaffold
Derivative ClassReported ActivitiesReference
PyridopyridazinesAntitumor, antibacterial, analgesic, diuretic, PDE5/PDE4 inhibition, GABA-A receptor modulation. researchgate.neteurekaselect.com
CyclodepsipeptidesAntitumor, anthelmintic, insecticidal, antibiotic, antifungal, immunosuppressant. researchgate.netnih.gov
General Carboxylic Acid DerivativesAnticancer, antibacterial, antileishmanial. sci-hub.se

Antimicrobial Activity

There is a lack of specific studies detailing the antimicrobial activity of compounds directly derived from the this compound scaffold. Research into related structures, such as metal complexes of pyridazine-3-carboxylic acid (the aromatic, non-saturated analog), has shown some anti-biofilm activity against certain bacterial strains. nih.gov However, this activity is not directly attributable to the hexahydropyridazine core.

Anti-inflammatory Activity

No specific research findings on the anti-inflammatory properties of this compound derivatives were identified in the available literature. Studies on other nitrogen-containing heterocyclic carboxylic acids have shown anti-inflammatory potential, but these scaffolds are structurally distinct from this compound. nih.govmdpi.commdpi.com

Antiviral Activity

The antiviral potential of derivatives based on the this compound core is not documented in published research. The broader field of antiviral drug discovery includes a wide array of heterocyclic compounds, but specific data for the requested scaffold is absent. nih.govnih.gov

Antitumor/Cytotoxic Activity

Direct evidence of antitumor or cytotoxic activity for derivatives of this compound is not available in the scientific literature. While many classes of carboxylic acid derivatives, such as those based on dihydropyridine (B1217469) or indole, have been investigated for their cytotoxic effects against cancer cell lines, this research does not extend to the specific hexahydropyridazine scaffold requested. nih.govnih.gov

Effects on the Nervous System

There are no specific studies available that investigate the effects of this compound derivatives on the nervous system. In general medicinal chemistry, the inclusion of a carboxylic acid group can alter a molecule's properties, such as reducing its ability to cross the blood-brain barrier, which can limit central nervous system (CNS) exposure. wiley-vch.de However, specific applications of this principle to the this compound scaffold have not been reported.

Effects on the Immune System

Information regarding the effects of this compound derivatives on the immune system is not present in the available literature.

Computational and In Silico Studies in Drug Discovery

In silico methods, including molecular docking and computational screening, are integral to modern drug discovery for predicting the interaction between small molecules and biological targets. nih.govresearchgate.netbeilstein-journals.orglongdom.org These approaches are frequently used to design and evaluate novel compounds based on various scaffolds. researchgate.netnih.govrsc.org However, a review of the literature did not reveal any computational or in silico studies specifically focused on designing or screening derivatives of this compound for the aforementioned pharmacological activities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govepstem.net In medicinal chemistry, DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like this compound and its derivatives. nih.govepstem.net

These calculations can determine optimized molecular structures, bond lengths, and bond angles, providing a three-dimensional understanding of the scaffold. Furthermore, DFT is used to compute various thermochemical and electronic parameters that describe a molecule's stability and reactivity. epstem.net Key parameters include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of a molecule. A larger gap suggests higher stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ukm.my This is crucial for understanding potential non-covalent interactions with biological targets.

Thermochemical Parameters: Calculations can predict values such as bond dissociation enthalpy, ionization potential, and proton affinity, which are important for understanding a compound's behavior in biological systems, including its antioxidant potential. nih.gov

By applying DFT, researchers can gain insights into how structural modifications to the this compound core might influence its electronic properties and, consequently, its biological activity. researchgate.net

Docking Studies with Target Proteins (e.g., PARP-1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to understand how potential drug candidates, such as derivatives of the hexahydropyridazine scaffold, might interact with a specific therapeutic target like Poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. researchgate.netnih.gov

Studies on related pyridazine (B1198779) and pyridopyridazinone scaffolds have shown that these molecules can fit effectively into the PARP-1 active site. researchgate.netnih.gov Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: Key hydrogen bond interactions are frequently observed with amino acid residues such as Gly863 and Ser904 in the PARP-1 active site. nih.gov

π-π Stacking: Aromatic rings within the ligand can engage in favorable π-π stacking interactions with tyrosine residues, such as Tyr907 and Tyr896. nih.gov

These interactions are critical for the potent and selective inhibition of the target protein. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity. For instance, docking studies on spiropyrazoline derivatives, which also feature heterocyclic rings, have been used to predict their ability to bind to the PARP1 active site, with calculated free energies of binding reaching -9.7 kcal/mol. nih.gov These in silico results help rationalize the structure-activity relationships (SAR) and guide the design of more potent inhibitors. nih.govnih.gov

Table 1: Key Amino Acid Interactions for Pyridazine-based Scaffolds in the PARP-1 Active Site This table is representative of interactions found for related pyridazine structures, illustrating potential binding modes for this compound derivatives.

Amino Acid ResidueType of InteractionSignificance
Gly863Hydrogen BondStabilizes the ligand in the nicotinamide-binding pocket. nih.gov
Ser904Hydrogen BondActs as a key anchor point for the ligand. nih.gov
Tyr907π-π StackingProvides additional binding affinity through aromatic interactions. nih.gov
Tyr896Hydrogen-π StackingContributes to the overall stability of the complex. nih.gov

Prediction of Pharmacokinetic Properties

Before committing to expensive and time-consuming synthesis and testing, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govcmjpublishers.com This in silico evaluation helps to identify compounds with potentially favorable pharmacokinetic profiles early in the drug discovery process. uniss.it For scaffolds like this compound, various molecular descriptors and properties can be calculated.

These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. nih.govuniss.it Key predicted parameters include:

Molecular Weight: Influences diffusion and transport across biological membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is correlated with its ability to permeate cell membranes. chemscene.com

Hydrogen Bond Donors and Acceptors: The number of these groups affects solubility and binding to biological targets. chemscene.com

Computational tools like the SwissADME server can provide these predictions, along with estimations of gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.govnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of (S)-Hexahydropyridazine-3-carboxylic Acid

PropertyPredicted ValueSource
Molecular FormulaC₅H₁₀N₂O₂ nih.gov
Molecular Weight130.15 g/mol nih.gov
XLogP3-2.7 nih.gov
Hydrogen Bond Donors3 chemscene.comnih.gov
Hydrogen Bond Acceptors3 chemscene.comnih.gov
Topological Polar Surface Area (TPSA)61.4 Ų nih.gov
Rotatable Bonds1 chemscene.com

Enantioselectivity in Biological Interactions

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers: (S)-hexahydropyridazine-3-carboxylic acid and (R)-hexahydropyridazine-3-carboxylic acid. nih.govnih.gov The presence of a stereocenter at the C3 position of the pyridazine ring gives rise to this stereoisomerism.

Enantioselectivity is a critical concept in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. This chirality means they often interact differently with the two enantiomers of a drug. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired biological response, while the other enantiomer (the distomer) may be less active, completely inactive, or even produce different or undesirable effects.

While specific comparative studies on the biological interactions of the (S) and (R) enantiomers of this compound are not detailed in the provided context, the principle of enantioselectivity is fundamental. The distinct three-dimensional arrangement of the carboxylic acid and the amine groups in the (S) versus the (R) form dictates how each molecule can orient itself within a chiral binding pocket of a target protein like PARP-1. nih.govresearchgate.net This differential binding can lead to significant differences in potency and efficacy between the two enantiomers. Therefore, the synthesis and biological evaluation of individual enantiomers are often necessary to identify the more active and safer therapeutic agent.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of hexahydropyridazine-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the heterocyclic ring and the carboxylic acid group. The chemical shift of the acidic proton of the carboxyl group is typically found in the downfield region of the spectrum, generally between 10 and 13 ppm, and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. princeton.edu Protons on the carbon atom alpha to the carboxylic acid (at the C3 position) are expected to resonate in the range of 2.5-3.0 ppm. sigmaaldrich.com The remaining protons on the hexahydropyridazine (B1330357) ring would appear as complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The exact chemical shifts and coupling constants are influenced by the conformation of the six-membered ring. acs.orgorganicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the range of 165-185 ppm. princeton.eduoregonstate.eduresearchgate.netwisc.edu The carbon atom at the C3 position, being adjacent to both a nitrogen atom and the carboxyl group, would have a chemical shift in the range of 50-65 ppm. The other carbon atoms of the hexahydropyridazine ring would resonate at higher field, typically between 20 and 50 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl H10.0 - 13.0 (broad s)-
Carboxyl C-165 - 185
C3-H2.5 - 3.0 (m)-
C3-50 - 65
C4, C5, C6 Protons1.5 - 3.5 (m)-
C4, C5, C6 Carbons-20 - 50
Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the carboxylic acid and the N-H bonds of the hydrazine (B178648) moiety.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹. researchgate.net This broadness is a result of extensive hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically between 1680 and 1750 cm⁻¹. princeton.edu The C-O stretching vibration is usually observed in the 1210-1320 cm⁻¹ region. Additionally, the N-H stretching vibrations of the hydrazine part of the ring are expected in the 3100-3500 cm⁻¹ range, which may overlap with the broad O-H band. ukm.my

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Stretch, hydrogen-bonded2500 - 3300 (very broad)
C-H (Aliphatic)Stretch2850 - 3000
C=O (Carboxylic Acid)Stretch1680 - 1750 (strong)
C-O (Carboxylic Acid)Stretch1210 - 1320
N-H (Hydrazine)Stretch3100 - 3500
O-H (Carboxylic Acid)Bend1395 - 1440 and 910 - 950

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information about this compound through its fragmentation pattern. The molecular formula of this compound is C₅H₁₀N₂O₂, corresponding to a molecular weight of approximately 130.15 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org The fragmentation of the heterocyclic ring can also occur, leading to characteristic fragment ions that can help to confirm the cyclic structure. cdnsciencepub.comraco.cat For instance, cleavage of the N-N bond is a common fragmentation pathway for hydrazine derivatives. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zIdentity
130Molecular Ion [M]⁺
113[M - OH]⁺
85[M - COOH]⁺
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee). uma.es

For purity analysis, reversed-phase HPLC is commonly employed. The compound can be separated from impurities on a C18 column using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form.

The determination of enantiomeric excess is crucial as this compound is a chiral molecule. This is achieved using chiral HPLC. chiralpedia.com There are two main strategies:

Direct Separation: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) have been shown to be effective for the separation of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov The choice of mobile phase, which can be normal-phase, polar organic, or reversed-phase, is critical for achieving optimal separation. unl.ptresearchgate.netsigmaaldrich.com

Indirect Separation: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 4: General HPLC Conditions for the Analysis of this compound

Analysis TypeColumnMobile Phase ExampleDetection
PurityReversed-Phase (e.g., C18)Water/Acetonitrile with 0.1% Formic Acid (gradient)UV (e.g., 210 nm)
Enantiomeric ExcessChiral (e.g., Teicoplanin-based)Methanol/Water with Acetic Acid and TriethylamineUV or Mass Spectrometry

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry and the three-dimensional conformation of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

Chemical Reactivity and Transformation Studies of Hexahydropyridazine 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety of hexahydropyridazine-3-carboxylic acid undergoes typical reactions characteristic of this functional group, most notably esterification and amidation. These transformations are fundamental for incorporating the hexahydropyridazine (B1330357) scaffold into larger molecules, such as peptide mimetics. vulcanchem.com The reactivity of the carboxylic acid can be influenced by the substituents on the ring's nitrogen atoms.

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid, modify its solubility, or prepare it for further reactions. Standard methods of esterification are applicable, including acid-catalyzed reactions with alcohols and alkylation of the carboxylate salt. libretexts.orglibretexts.org

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., using catalysts like H₂SO₄ or HCl). libretexts.org This is a reversible process, and the choice of conditions can drive the reaction toward the ester product. libretexts.orgchemrevise.org Another effective method is the Sₙ2 reaction of a carboxylate anion, formed by deprotonating the carboxylic acid with a base, with a primary alkyl halide like methyl iodide. libretexts.org Esters of this compound are valuable intermediates in the synthesis of more complex derivatives. google.com

Table 1: Common Methods for the Esterification of Carboxylic Acids
MethodReagents & ConditionsDescriptionReference
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, HCl), HeatAn acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using the alcohol as a solvent drives the equilibrium towards the product. libretexts.org
Alkylation of Carboxylate1. Base (e.g., NaOH, NaH) 2. Alkyl Halide (R'-X)A two-step process involving deprotonation to form a nucleophilic carboxylate, followed by an Sₙ2 reaction with a primary alkyl halide. libretexts.org
DCC/EDC CouplingAlcohol (R'-OH), DCC or EDC, DMAP (catalyst)The carbodiimide (B86325) activates the carboxylic acid, allowing for reaction with an alcohol under mild conditions. libretexts.org

The formation of an amide bond is arguably one of the most critical reactions for this compound, enabling its incorporation into peptide-like structures. Direct reaction between a carboxylic acid and an amine is generally difficult and requires a dehydrating agent to facilitate the transformation. nih.gov

Commonly, the carboxylic acid is first activated to a more reactive species. This can be achieved by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂) or into an active ester. libretexts.org More frequently, peptide coupling reagents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing for efficient reaction with a primary or secondary amine to form the corresponding amide. libretexts.orgnih.gov The synthesis of various amide derivatives of this compound has been described in the patent literature, highlighting their importance as pharmaceutical intermediates. wipo.int

Table 2: Common Methods for the Amidation of Carboxylic Acids
MethodReagents & ConditionsDescriptionReference
Via Acid Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base (e.g., Pyridine)The carboxylic acid is converted to a highly reactive acid chloride, which readily reacts with an amine. Two equivalents of amine or a non-nucleophilic base are needed. nih.gov
Carbodiimide CouplingAmine (R'R''NH), DCC or EDC, optional additives (e.g., HOBt, DMAP)The carboxylic acid is activated in situ by the coupling reagent, forming a highly reactive intermediate that is then attacked by the amine. libretexts.org
Direct Thermal AmidationAmine (R'R''NH), HeatDirect condensation with the removal of water at high temperatures. Generally less efficient and requires harsh conditions. quizlet.com

Reactions Involving the Hexahydropyridazine Ring

The two nitrogen atoms of the hexahydropyridazine ring are nucleophilic and represent key handles for chemical modification through alkylation and acylation. These reactions are often used to install protecting groups or to build more complex molecular architectures.

The nitrogen atoms of the hexahydropyridazine ring can be readily acylated to form amides or carbamates. This is a crucial step in many synthetic routes, often employed to "protect" the nitrogens and prevent unwanted side reactions while other parts of the molecule are being manipulated. vulcanchem.com A very common modification is the introduction of the tert-butoxycarbonyl (Boc) group by reacting the parent acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). vulcanchem.com This results in mono- or di-protected species such as (S)-1-(tert-Butoxycarbonyl)this compound or (S)-1,2-bis(tert-butoxycarbonyl)this compound. vulcanchem.comachemblock.com The Boc groups provide steric bulk and can be removed under acidic conditions. vulcanchem.com Other acyl groups, such as the benzyloxycarbonyl (Cbz) group, can also be installed. google.com

Alkylation of the nitrogen atoms, typically using alkyl halides, is another important transformation. organic-chemistry.org These reactions introduce alkyl substituents onto the ring, further diversifying the molecular structure. The reactivity of the two nitrogen atoms can differ, potentially allowing for selective functionalization.

Table 3: Examples of N-Alkylation and N-Acylation Reagents
TransformationReagentGroup IntroducedReference
N-Acylation (Carbamate formation)Di-tert-butyl dicarbonate (Boc₂O)tert-Butoxycarbonyl (Boc) vulcanchem.com
Benzyl (B1604629) chloroformate (Cbz-Cl)Benzyloxycarbonyl (Cbz) google.com
N-Acylation (Amide formation)Acid Chlorides (RCOCl) or Anhydrides ((RCO)₂O)Acyl (RCO-) researchgate.net
N-AlkylationAlkyl Halides (R-X)Alkyl (R-) organic-chemistry.org

While reactions of the functional groups are well-established, transformations that alter the hexahydropyridazine ring itself are less common but represent an area of synthetic potential. Ring transformations, including ring-opening, ring-contraction, and ring-expansion, are powerful methods for converting cyclic compounds into entirely new molecular frameworks. mdpi.comntu.ac.uk For heterocyclic systems, these reactions often proceed through nucleophilic attack leading to ring cleavage or via rearrangements catalyzed by transition metals. mdpi.commdpi.com

For the hexahydropyridazine system, potential transformations could include reductive cleavage of the N-N bond or ring-opening reactions initiated by nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. mdpi.com While specific examples for this compound are not prevalent in the literature, the general principles of ring transformations in related diazines and other heterocycles suggest that such reactions could be synthetically viable. mdpi.commdpi.com For instance, reactions involving metal carbenes have been used to achieve ring expansion in other saturated heterocycles. mdpi.com

Stereochemical Transformations and Control

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-hexahydropyridazine-3-carboxylic acid and (S)-hexahydropyridazine-3-carboxylic acid. nih.govnih.gov In the context of medicinal chemistry and peptide science, controlling this stereochemistry is critical, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. vulcanchem.com

Synthetic strategies are therefore often designed to be stereoselective. This can be achieved in several ways. One approach is to start from a chiral precursor, a strategy known as chiral pool synthesis. ljmu.ac.uk For example, the stereoselective synthesis of related cyclic α-hydrazino acids has been accomplished starting from homochiral glycidol. ljmu.ac.uk Another common method is the use of chiral resolution to separate a racemic mixture of the (R) and (S) enantiomers. vulcanchem.com This can be done using techniques like chiral chromatography. vulcanchem.com The development of stereoselective syntheses that yield enantiomerically pure (R)- or (S)-hexahydropyridazine-3-carboxylic acid derivatives is a key focus of research in this area, ensuring access to well-defined building blocks for drug discovery. vulcanchem.comrsc.org

Table of Mentioned Chemical Compounds

Compound NameFormulaRole/Context
This compoundC₅H₁₀N₂O₂Parent compound of the article
(S)-Hexahydropyridazine-3-carboxylic acidC₅H₁₀N₂O₂(S)-enantiomer of the parent compound
(R)-Hexahydropyridazine-3-carboxylic acidC₅H₁₀N₂O₂(R)-enantiomer of the parent compound
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅Reagent for N-Boc protection
(S)-1,2-bis(tert-butoxycarbonyl)this compoundC₁₅H₂₆N₂O₆Di-Boc protected derivative
(S)-1-(tert-Butoxycarbonyl)this compoundC₁₀H₁₈N₂O₄Mono-Boc protected derivative
Thionyl chlorideSOCl₂Reagent for forming acid chlorides
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂Peptide coupling agent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃Peptide coupling agent
Benzyl chloroformateC₈H₇ClO₂Reagent for N-Cbz protection
GlycidolC₃H₆O₂Chiral starting material

Chemical Stability under Various Reaction Conditions

The chemical stability of this compound, also known as piperazic acid, is a critical parameter for its synthesis, storage, and application in further chemical transformations. While comprehensive, systematic studies on its stability under a wide array of reaction conditions are not extensively documented in publicly available literature, information can be inferred from synthetic procedures and product handling guidelines.

General observations suggest that this compound and its derivatives possess a degree of stability that allows for their manipulation under specific laboratory conditions. However, the presence of the cyclic hydrazine (B178648) and carboxylic acid functional groups dictates its reactivity and potential degradation pathways.

Thermal Stability:

Information from supplier data indicates that for short-term storage and handling, the compound is relatively stable. For instance, solutions of (S)-Hexahydropyridazine-3-carboxylic acid can be warmed to 37°C to aid in dissolution, suggesting it can withstand moderate temperatures for brief periods. glpbio.com For long-term preservation, storage at low temperatures is recommended, with suggestions of -20°C for up to a month and -80°C for up to six months to prevent degradation. glpbio.com A safety data sheet for the compound notes a boiling point of 270.8°C at 760 mmHg and a flash point of 117.6°C, although a specific decomposition temperature is not provided. echemi.com

pH and Basic Conditions:

The synthesis of derivatives of this compound often involves strongly basic conditions. A patented process describes a reaction step conducted in a basic aqueous medium, specifying that the pH should preferably be greater than or equal to 12. google.com This step is typically carried out at temperatures between 20°C and 60°C for a duration of 2 to 12 hours. google.com This indicates that the hexahydropyridazine ring system is stable enough to withstand these conditions without significant decomposition. The bases used in these transformations include alkali metal hydroxides like sodium and potassium hydroxide, as well as alkali metal alkoxides. google.com

Stability during Synthesis:

Synthetic routes to this compound derivatives also provide insight into the compound's stability. One patented method involves a cyclization reaction in a ketone solvent at temperatures ranging from 50°C to 100°C, with a preferred range of 55°C to 65°C, over 25 to 35 hours. google.com The subsequent treatment in a strong basic medium to yield the final product underscores the stability of the core structure under these varied conditions. google.com

The following table summarizes the reaction and storage conditions mentioned in the literature, providing an overview of the compound's stability parameters.

Condition CategoryParameterValue/RangeDurationSource(s)
Storage Temperature (Solution)-20°CUp to 1 month glpbio.com
Temperature (Solution)-80°CUp to 6 months glpbio.com
Temperature (Short-term)37°CBrief periods for dissolution glpbio.com
Reaction Temperature (Basic Hydrolysis)20°C - 60°C2 - 12 hours google.com
pH (Basic Hydrolysis)≥ 122 - 12 hours google.com
Temperature (Cyclization)50°C - 100°C25 - 35 hours google.com

It is important to note that while these conditions provide a window into the stability of this compound, the presence of other reagents, solvents, and specific reaction goals will ultimately influence its behavior. The lack of comprehensive degradation studies means that caution should be exercised when subjecting the compound to conditions outside of those described in established procedures.

Future Perspectives and Research Directions for Hexahydropyridazine 3 Carboxylic Acid

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Key strategies include the refinement of cycloaddition reactions, such as the hetero-Diels-Alder reaction, which can construct the core heterocyclic ring in a single, highly convergent step. unc.edu Research into one-pot procedures, where multiple transformations occur in a single reaction vessel, is also a promising avenue. For instance, a one-pot approach combining a hetero-Diels-Alder reaction with a subsequent Lewis acid-catalyzed phosphonylation has been successfully developed for a related phosphonic acid analog, suggesting its applicability for the carboxylic acid target.

A notable advancement involves an improved process for preparing hexahydropyridazine-3-carboxylic acid derivatives from a 2,5-disubstituted carboxylic acid ester and a hydrazine-1,2-dicarboxylate ester. google.com This method proceeds through an intermediate that is not isolated and utilizes non-toxic ketone solvents, significantly reducing organic solvent usage compared to older, two-stage processes. google.com These approaches not only improve efficiency but also align with the principles of green chemistry.

Table 1: Comparison of Synthetic Strategies for Hexahydropyridazine (B1330357) Scaffolds

Synthetic Strategy Key Features Advantages Reference
Hetero-Diels-Alder Cycloaddition Convergent ring formation using an azodicarboxylate dienophile. High atom economy; potential for one-pot functionalization. unc.edu
Improved Two-Component Cyclization Reaction of a 2,5-dihalopentanoate ester with a protected hydrazine (B178648). Reduced solvent waste; avoids isolation of intermediates; uses non-toxic solvents. google.com
Intramolecular Cyclization Methods like the Dieckmann cyclization to form the ring from a linear precursor. Good for creating specific substitution patterns.

Development of New Protecting Group Strategies

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, necessitates the use of protecting groups for selective chemical manipulation. The development of robust and orthogonal protecting group strategies is crucial for its application in complex syntheses, particularly in peptide chemistry.

Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is essential when building complex molecules. For instance, the two nitrogen atoms of the hydrazine moiety can be protected with a group like tert-butyloxycarbonyl (Boc), which is acid-labile, while the carboxylic acid can be protected as a benzyl (B1604629) (Bn) ester, which is removed by hydrogenolysis. This allows for selective reaction at either the N-terminus or the C-terminus.

Future research will likely focus on identifying novel protecting groups with unique cleavage conditions to expand the synthetic toolbox. The goal is to find groups that are stable to a wide range of reaction conditions but can be removed with high selectivity and yield under very mild, specific circumstances.

Table 2: Orthogonal Protecting Groups for this compound

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amine (N-H) tert-Butyloxycarbonyl Boc Strong acid (e.g., Trifluoroacetic Acid)
Amine (N-H) Benzyloxycarbonyl Cbz, Z Hydrogenolysis (H₂, Pd/C)
Amine (N-H) 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine)
Carboxylic Acid (COOH) Benzyl Ester Bn Hydrogenolysis (H₂, Pd/C)
Carboxylic Acid (COOH) Methyl/Ethyl Ester Me/Et Saponification (e.g., LiOH, NaOH)
Carboxylic Acid (COOH) tert-Butyl Ester tBu Strong acid (e.g., Trifluoroacetic Acid)

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

This compound is a component of numerous natural products with potent biological activities, including immunosuppressive, antibacterial, and antitumor properties. nih.govunc.edu This makes it an attractive scaffold for the design and synthesis of new therapeutic agents. Future work will focus on creating advanced derivatives by modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

One major strategy is the creation of amide derivatives. Research has shown that simple amide derivatives of piperazic acid can be more potent inhibitors of specific signaling pathways than the parent acid itself. nih.gov Another approach involves using the core as a scaffold to attach other pharmacologically active moieties. For example, pyrazole-3-carboxylic acid derivatives have been successfully linked to nitric oxide donors to create hybrid molecules with anti-inflammatory activity. nih.gov A similar strategy could be applied to the hexahydropyridazine core.

Furthermore, the principles of bioisosteric replacement can be applied, where the carboxylic acid group is replaced with other acidic functional groups (like tetrazoles or hydroxamic acids) to modulate properties such as cell permeability and metabolic stability. dovepress.com

Table 3: Potential Classes of Derivatives and Their Biological Targets

Derivative Class Design Strategy Potential Biological Activity Reference
Amide Derivatives Acylation of the N-terminus or coupling at the C-terminus. Inhibition of cancer signaling pathways (e.g., Hedgehog). nih.gov
Peptide Conjugates Incorporation into peptide sequences. Antitumor, antibacterial, immunosuppressive. nih.govunc.edu
Hybrid Molecules Attachment of other pharmacophores (e.g., NO-donors). Anti-inflammatory, antibacterial. nih.gov
Bioisosteric Analogs Replacement of the carboxylic acid with groups like tetrazole. Improved pharmacokinetic profiles, novel receptor interactions. dovepress.com

Investigation of Mechanism of Action for Biologically Active Derivatives

A critical area for future research is the elucidation of the precise molecular mechanisms through which derivatives of this compound exert their biological effects. While many natural products containing this moiety are known to be active, the specific contribution of the piperazic acid unit and the targets of synthetic derivatives are often not fully understood.

A significant breakthrough has been the discovery that piperazic acid and its amide derivatives can down-regulate the expression of the transcription factor Gli1 in the Hedgehog signaling pathway. nih.gov The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to several cancers, making Gli1 a valuable therapeutic target. This finding provides a clear direction for investigating these derivatives as potential anticancer agents. nih.gov

Other piperazic acid-containing natural products have been shown to act as oxytocin (B344502) antagonists or to inhibit the binding of anaphilatoxin C5a to its receptor, pointing to a role in modulating G-protein coupled receptor (GPCR) signaling. unc.edu Future studies will employ a range of cell-based assays, proteomic approaches, and structural biology techniques to identify the direct binding partners and downstream effects of novel derivatives, thereby validating their therapeutic potential and guiding further optimization.

Application in Peptide Chemistry and Macrocycle Synthesis

The conformationally constrained nature of the hexahydropyridazine ring makes it a valuable building block in peptide chemistry. unc.edu Incorporating this structure into a peptide backbone can induce specific secondary structures, such as beta-turns or sheets, which can be crucial for binding to a biological target. unc.edunih.gov This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity compared to more flexible linear peptides.

This conformational rigidity is especially valuable in the synthesis of macrocyclic peptides. Macrocyclization is a widely used strategy to improve the drug-like properties of peptides, including metabolic stability, cell permeability, and binding affinity. nih.gov this compound can be incorporated into a linear peptide precursor, and its functional groups can serve as anchor points for ring-closing reactions, such as macrolactamization.

Future research will focus on synthesizing novel macrocycles containing one or more piperazic acid residues to explore new conformational spaces and target challenging protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules.

Development of Advanced Analytical Techniques for Characterization

As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization grows. Beyond standard confirmation of structure, key challenges include determining enantiomeric purity and characterizing conformational dynamics.

For chiral analysis, advanced methods such as chiral gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) are being employed. acs.orgnih.gov These techniques often involve derivatization with a chiral agent to form diastereomers that can be separated on standard columns or the use of chiral stationary phases. capes.gov.brnih.gov Ion mobility-mass spectrometry (IM-MS) is also emerging as a powerful tool for separating enantiomers. acs.orgjiangnan.edu.cn

To understand the three-dimensional structure and conformational behavior in solution, advanced NMR spectroscopy is essential. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are used for unambiguous assignment of protons and carbons. Furthermore, dynamic NMR (D-NMR) studies at different temperatures can provide insight into the energy barriers of conformational interconversions, such as the ring-flipping of the piperazine (B1678402) core, which can be surprisingly complex. researchgate.net

Table 4: Advanced Analytical Techniques for Characterization

Technique Application Information Gained Reference
Chiral GC-MS / LC-MS Enantiomeric Purity Analysis Quantitative measurement of enantiomeric excess (ee%). acs.orgcapes.gov.br
Capillary Electrophoresis (CE) Chiral Separation High-efficiency separation of enantiomers, often coupled to MS. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Isomer Separation Separation of enantiomers and conformers based on size and shape. jiangnan.edu.cn
Dynamic & 2D NMR Spectroscopy Conformational Analysis Structural elucidation, identification of conformers, and energy barriers of interconversion. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise mass measurement to confirm elemental composition. bldpharm.com

Q & A

Q. What computational methods are suitable for predicting binding affinities of this compound to protease targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cathepsin K (PDB: 1ATK). Validate with MD simulations (GROMACS) to assess binding mode stability. QSAR models incorporating Hammett σ values and steric parameters improve activity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.